Application Summary: “5-bromo-4,7-difluoro-1,3-dioxaindane” is used as a precursor in organic synthesis . It is used to prepare 5-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid . It serves as an intermediate in active pharmaceutical ingredients, agrochemicals, and in the dyestuff field .
Methods of Application: The compound is involved in the electrochemical synthesis of functionalized gem-difluoroalkenes with diverse alkyl sources via a defluorinative alkylation process . This method exhibits lots of synthetic advantages including mild conditions, simple operation, and convenience of amplification, and provides a new route for the synthesis of gem-difluoroalkenes .
Results or Outcomes: The strong electronegative nature of fluorine and the chemical reactivity of the gem-difluorovinyl moiety make gem-difluoroalkenes formidable electrophiles that act as irreversible inhibitors of specific enzymes . In addition, as gem-difluoroalkenes are bioisosteres of carbonyl groups (aldehydes and ketones), they can mimic the chemical reactivity of a carbonyl group, providing new opportunities in the drug discovery pipeline .
5-Bromo-4,7-difluoro-1,3-dioxaindane is a synthetic organic compound characterized by its unique structure, which includes a bromine atom and two fluorine atoms attached to a dioxaindane framework. The molecular formula of this compound is , and it has a molecular weight of approximately 186.11 g/mol. The compound features a bicyclic structure that incorporates two oxygen atoms within the ring system, contributing to its chemical reactivity and potential biological activity.
The chemical reactivity of 5-Bromo-4,7-difluoro-1,3-dioxaindane can be attributed to the presence of the bromine and fluorine substituents. These halogens can facilitate various nucleophilic substitution reactions, particularly under conditions that favor electrophilic aromatic substitution. For instance, the bromine atom can be replaced through nucleophilic aromatic substitution reactions when treated with suitable nucleophiles in polar aprotic solvents. Additionally, the difluoro substituents may influence the electronic properties of the compound, making it more reactive towards electrophiles.
Research indicates that compounds similar to 5-Bromo-4,7-difluoro-1,3-dioxaindane exhibit significant biological activities, particularly in inhibiting various enzymes and receptors involved in cancer progression. For example, some derivatives have shown promising results as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in angiogenesis. The biological evaluation of related compounds has demonstrated their potential as anti-cancer agents due to their ability to induce apoptosis in cancer cells and modulate cell cycle phases .
The synthesis of 5-Bromo-4,7-difluoro-1,3-dioxaindane typically involves several steps:
5-Bromo-4,7-difluoro-1,3-dioxaindane has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for developing new anti-cancer drugs or other therapeutic agents targeting specific pathways involved in tumor growth and metastasis. Additionally, its unique structure could be explored in materials science for developing novel polymers or coatings with enhanced properties.
Interaction studies involving 5-Bromo-4,7-difluoro-1,3-dioxaindane focus on its binding affinity to various biological targets such as enzymes and receptors. Molecular docking studies provide insights into how this compound interacts at the molecular level with VEGFR-2 and other targets associated with cancer progression. These studies help elucidate the mechanism of action and guide further modifications to enhance efficacy and selectivity against specific targets .
Several compounds share structural similarities with 5-Bromo-4,7-difluoro-1,3-dioxaindane. Here are a few notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2,2-Difluorobenzo[d][1,3]dioxole | Contains two fluorine atoms in a dioxole ring | Often used in organic synthesis due to stability |
5-Bromo-2-fluorobenzofuran | Fluorinated furan derivative | Exhibits different reactivity patterns than dioxaindane |
4-Fluoro-1,3-benzodioxole | Similar dioxole structure | Potentially different biological activities |
5-Fluoroisatin | Contains an isatin core | Known for significant biological activity |
These compounds highlight the uniqueness of 5-Bromo-4,7-difluoro-1,3-dioxaindane through its specific halogenation pattern and potential applications in medicinal chemistry.